

vistusertib clinical trial outcomes versus standard care

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Compound Focus: Vistusertib

CAS No.: 1009298-59-2

Cat. No.: S548426

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Clinical Outcomes of Vistusertib Across Cancers

Cancer Type	Trial Design & Population	Intervention	Key Efficacy Outcomes & Comparison with Standard Care
Endometrial Cancer (HR+ recurrent/metastatic)	Phase 1/2 RCT (VICTORIA trial); N=73 [1]	Vistusertib + Anastrozole vs. Anastrozole alone	8-week PFR: 67.3% (V+A) vs. 39.1% (A) • Median PFS: 5.2 months (V+A) vs. 1.9 months (A) • ORR: 24.5% (V+A) vs. 17.4% (A)
Non-Small Cell Lung Cancer (STK11-deficient)	Phase II (National Lung Matrix Trial, Cohort B2); N=49 [2]	Vistusertib Monotherapy (Subgroups: with (B2D) or without (B2S) KRAS mutation)	Objective Response (OR) in B2D: 9.8% (2/26 patients) • Durable Clinical Benefit (DCB)*: 24.4% in B2D vs. 14.6% in B2S
Pediatric Cancers (Advanced malignancies)	Phase I/II (AcSé-ESMART trial); N=14 [3]	Vistusertib Monotherapy (Arm E) or + Chemotherapy (Arm F, TOTEM regimen)	Best Response: Stable disease in 2/4 (mono) and 4/10 (combo) • Conclusion: Limited efficacy; not recommended for further study in this setting

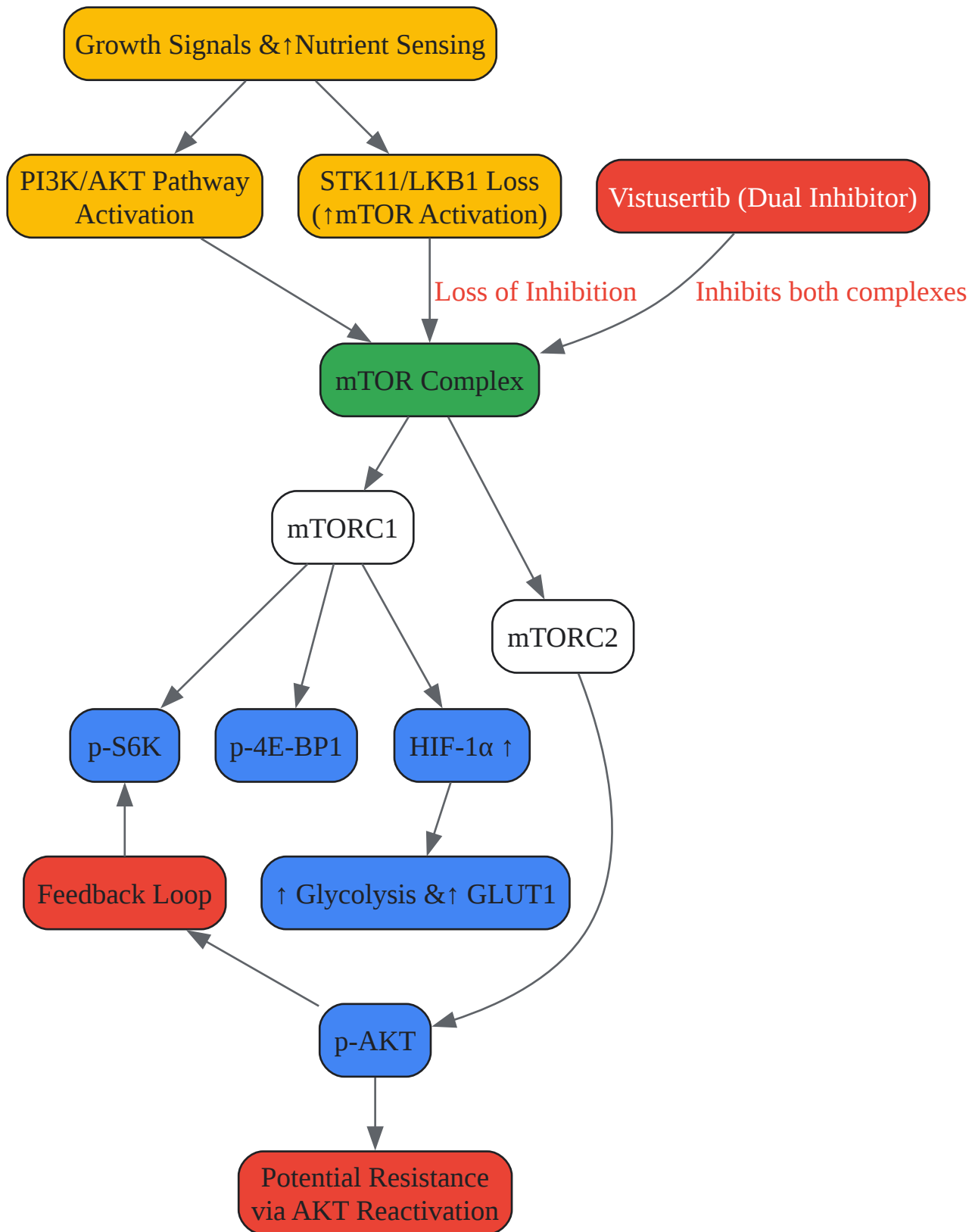
Footnote: DCB was defined as progression-free survival at 24 weeks [2]. PFR: Progression-Free Rate; PFS: Progression-Free Survival; ORR: Objective Response Rate; RCT: Randomized Clinical Trial.

Experimental Protocols and Key Insights

To help you interpret these results, here is a breakdown of the experimental designs and the underlying scientific rationale.

- **Trial Methodology:** **The VICTORIA trial** was a randomized, open-label, phase 1/2 study. Patients with hormone receptor-positive recurrent or metastatic endometrial cancer were randomized in a 2:1 ratio to receive either the combination of **Vistusertib** (125 mg twice daily, 2 days/week) and Anastrozole (1 mg daily), or Anastrozole alone. The primary endpoint for the phase 2 part was the progression-free rate at 8 weeks, assessed by a blinded independent central review [1]. **The National Lung Matrix Trial** was a multi-arm, biomarker-directed phase II trial. Patients with STK11-deficient NSCLC received **Vistusertib** monotherapy, and response was assessed using standard oncologic criteria [2].
- **Mechanism of Action & Rationale:** **Vistusertib is a selective, ATP-competitive dual inhibitor of mTORC1 and mTORC2.** This is a key differentiator from earlier rapalogs (like temsirolimus) that only inhibit mTORC1. Dual inhibition more potently suppresses downstream signaling and can prevent the AKT reactivation often seen with mTORC1-only inhibition [2] [3]. The rationale for its use is based on targeting hyperactive PI3K/AKT/mTOR signaling, a common driver in many cancers. In **STK11-deficient NSCLC**, the loss of the STK11 tumor suppressor leads to constitutive activation of mTOR, creating a presumed vulnerability [2]. In **endometrial cancer**, deregulation of the PI3K/AKT/mTOR pathway is a frequent event and is known to drive resistance to endocrine therapy, supporting the combination of **Vistusertib** with Anastrozole [1].

The following diagram illustrates the targeted pathway and the rationale for dual mTORC1/2 inhibition.



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Conclusion and Future Directions

In summary, the clinical value of **Vistusertib** is context-dependent:

- In **HR+ advanced endometrial cancer**, combining **Vistusertib** with anastrozole provides a clinically meaningful improvement in progression-free survival over endocrine therapy alone, offering a promising targeted strategy [1].
- As a **monotherapy in STK11-deficient NSCLC**, **Vistusertib** showed limited objective response, and the trial concluded it could not be recommended for this population [2].

Future development should focus on **combination strategies** (as seen in the VICTORIA trial) and on identifying **predictive biomarkers** beyond initial genetic alterations (e.g., STK11 status) to select patients most likely to benefit, as adaptive resistance mechanisms like AKT reactivation can limit long-term efficacy [2].

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To cite this document: Smolecule. [vistusertib clinical trial outcomes versus standard care].

Smolecule, [2026]. [Online PDF]. Available at:

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